2-benzyl-4-chloro-2H-phthalazin-1-one
Description
Properties
IUPAC Name |
2-benzyl-4-chlorophthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-14-12-8-4-5-9-13(12)15(19)18(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUQIHOYADVGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Reactivity :
- The chloro group at position 4 in This compound enhances electrophilic reactivity compared to its methyl-substituted analogue (compound 24a), which features a formyl group at position 6 .
- Replacement of benzyl with 4-chlorobenzyl (compound 24a) increases molecular polarity, as evidenced by higher m/z values in MS .
Biological Relevance: Compound D1, an Olaparib analogue with a fluorobenzyl and piperazine-sulfonyl group, exhibits PARP inhibition activity, whereas this compound lacks reported enzyme-targeted data .
Synthetic Challenges :
- Compound 24a requires multistep synthesis involving formylation, leading to lower yields (oil form) compared to the straightforward chlorination of This compound .
Table 2: Elemental Analysis Comparison
Note: Discrepancies in elemental analysis (e.g., lower carbon content in compound 3) may arise from synthesis impurities or analytical variability .
Structural Similarity Analysis (Based on )
The compound 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 23928-52-1) shows the highest similarity (0.73) to this compound, likely due to shared phthalazinone core and keto functionality. In contrast, sodium 6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylate (CAS 3260-44-4) has lower similarity (0.61), reflecting divergent heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
